N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-[4-phenyl-5-(trifluoromethyl)thiophen-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-12-6-10(7-13(19)24-12)16(25)23-11-8-26-15(17(20,21)22)14(11)9-4-2-1-3-5-9/h1-8H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUYLJQJRJGEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide involves multiple steps. The process typically begins with the reaction of 2,6-dichloroisonicotinic acid with thionyl chloride to form an acid chloride intermediate. This intermediate then reacts with N-(4-phenyl-5-(trifluoromethyl)-3-thienyl)amine in the presence of a base like triethylamine, under controlled temperature and pH conditions, to yield the target compound.
Industrial Production Methods: : Industrial-scale production requires optimization of the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality. Large-scale preparation also involves solvent recovery and recycling processes to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:
Oxidation: : The trifluoromethyl and thienyl groups are susceptible to oxidation under specific conditions.
Reduction: : The compound can be reduced using suitable reducing agents, leading to modifications in its functional groups.
Substitution: : The dichloroisonicotinamide moiety can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: : Oxidized derivatives of the trifluoromethyl and thienyl groups.
Reduction: : Reduced analogs of the original compound.
Substitution: : Varied substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide has demonstrated versatile applications in several domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology
Serves as a probe in biological assays.
Utilized in the study of biochemical pathways.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Employed in the development of specialty chemicals.
Utilized in materials science for developing new polymers and composites.
Mechanism of Action
The mechanism by which N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins in cellular pathways.
Pathways Involved: : The compound can modulate biochemical pathways, leading to alterations in cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide can be contextualized by comparing it with related compounds, such as 3-chloro-N-phenyl-phthalimide (). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound exhibits greater structural complexity due to its thienyl substituent and trifluoromethyl group, which are absent in 3-chloro-N-phenyl-phthalimide. These features likely enhance its lipophilicity and metabolic stability compared to the simpler phthalimide derivative .
Halogenation : Both compounds incorporate chlorine atoms, but the target compound has two chlorine atoms on the pyridine ring, whereas 3-chloro-N-phenyl-phthalimide has a single chlorine on the phthalimide core. The dichloro substitution may influence electronic properties and reactivity .
Functional Groups: The amide group in the target compound contrasts with the imide functionality in 3-chloro-N-phenyl-phthalimide. Imides are known for their role in high-temperature polymers (e.g., polyimides), while amides are common in bioactive molecules .
Applications: 3-Chloro-N-phenyl-phthalimide is explicitly used as a high-purity monomer for polyimide synthesis, a class of polymers valued for thermal stability and mechanical strength . The target compound’s application remains speculative but could involve niche areas like medicinal chemistry or advanced materials, given its heterocyclic diversity.
Research Implications and Gaps
Future studies could focus on:
- Synthetic Applications: Testing its suitability as a monomer for novel polymers, leveraging its trifluoromethyl group for enhanced solubility or thermal resistance.
- Biological Activity : Screening for antimicrobial, anticancer, or enzyme-inhibitory properties, given the prevalence of similar scaffolds in drug discovery.
- Physicochemical Profiling : Investigating solubility, stability, and reactivity to bridge structural features with functional outcomes.
Biological Activity
N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide (CAS Number: 256488-39-8) is a compound of interest due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Phenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Trifluoromethyl group : Enhances metabolic stability and bioactivity.
- Dichloroisonicotinamide moiety : Imparts specific biological interactions, particularly in targeting enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl2F3N2S |
| Molecular Weight | 397.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by , the compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. A notable study published in the Asian Journal of Chemistry explored its effects on cancer cell lines, revealing that it induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression. Preliminary findings indicate that it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.
- Findings : Effective against Staphylococcus aureus and Escherichia coli with MIC values between 10-50 µg/mL.
- : Promising candidate for developing new antimicrobial agents.
-
Study on Anticancer Effects :
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Induced apoptosis at concentrations of 25 µM; activation of caspase pathways observed.
- : Potential for further development as an anticancer therapeutic.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The trifluoromethyl group enhances binding affinity to lipid membranes, facilitating interaction with cellular receptors.
- Enzyme Modulation : The dichloroisonicotinamide structure allows for effective inhibition of key enzymes involved in disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
